21-Desoxycortisol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

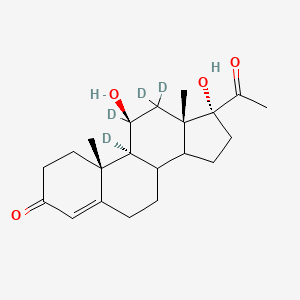

C21H30O4 |

|---|---|

Poids moléculaire |

350.5 g/mol |

Nom IUPAC |

(9S,10R,11S,13S,17R)-17-acetyl-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17-,18+,19-,20-,21-/m0/s1/i11D2,17D,18D |

Clé InChI |

LCZBQMKVFQNSJR-DPSXKUOISA-N |

SMILES isomérique |

[2H][C@]12C(CCC3=CC(=O)CC[C@@]31C)C4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)C)O |

SMILES canonique |

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Certificate of Analysis for 21-Deoxycortisol-d4

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a representative Certificate of Analysis for 21-Deoxycortisol-d4. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated steroids as internal standards in quantitative bioanalytical assays.

Product Information

| Parameter | Specification |

| Product Name | 21-Deoxycortisol-d4 (Cortisol-9,11,12,12-d4) |

| Chemical Formula | C₂₁H₂₆D₄O₄ |

| Molecular Weight | 367.19 g/mol |

| CAS Number | Not explicitly available in search results; would be specific to the manufacturer. |

| Intended Use | For laboratory research use only as an internal standard in mass spectrometry-based assays. |

| Storage | Store at -20°C.[1] |

Analytical Data

The following tables summarize the typical quality control and performance data for 21-Deoxycortisol-d4 when used as an internal standard for the quantification of 21-Deoxycortisol and other related steroids.

Table 1: Mass Spectrometry Parameters

This table outlines the mass-to-charge ratios used for the detection and quantification of 21-Deoxycortisol and its deuterated internal standard, Cortisol-d4, in a tandem mass spectrometry (MS/MS) analysis.[2][3]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 21-Deoxycortisol (21-DOC) | 347.17 | 311.12 |

| Cortisol-d4 (Internal Standard) | 367.19 | 121.24 |

Table 2: Method Validation Parameters for 21-Deoxycortisol Quantification using a d4-labeled Internal Standard

This table presents the performance characteristics of an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of 21-Deoxycortisol in human plasma, utilizing a deuterated internal standard.[2][4]

| Parameter | Result |

| Linearity Range (21-DOC) | 0.25–50 ng/mL |

| Mean Extraction Recovery | 83%–96% |

| Intra-day Precision (CV%) | 2.4%–11.3% |

| Inter-day Precision (CV%) | ≤ 10.5% |

| Accuracy (Bias %) | -9.7% to 6.6% |

Experimental Protocols

The following sections detail the methodologies for the analysis of 21-Deoxycortisol using a deuterated internal standard.

Sample Preparation: Plasma Extraction

This protocol describes the extraction of steroids from human plasma samples.

-

To 150 µL of plasma, add 150 µL of an internal standard mix containing Cortisol-d4.

-

The samples are allowed to adsorb for 5 minutes.

-

Perform a liquid-liquid extraction with a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).

-

The organic layer is separated and evaporated to dryness.

-

The dried extract is reconstituted in 150 µL of a methanol/water (50/50, v/v) solution.

UHPLC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of 21-Deoxycortisol and the Cortisol-d4 internal standard.

-

Instrumentation : Ultra-high performance liquid chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS).

-

Chromatographic Column : Atlantis dC18 (3 µm).

-

Mobile Phase : A mixture of 20.0 mM ammonium acetate and acetonitrile (50:50, v/v).

-

Flow Rate : Isocratic flow at 0.3 mL/minute.

-

Ionization Mode : Positive ion electrospray ionization (ESI+).

-

Detection : Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for each analyte as detailed in Table 1.

Visualizations

Diagram 1: Experimental Workflow for 21-Deoxycortisol Quantification

Caption: Workflow for the quantification of 21-Deoxycortisol in plasma.

Diagram 2: Simplified Steroidogenesis Pathway Showing the Role of 21-Hydroxylase

21-Deoxycortisol is a key biomarker for congenital adrenal hyperplasia (CAH), a condition often caused by a deficiency in the 21-hydroxylase enzyme. The following diagram illustrates the position of 21-Deoxycortisol in the steroid synthesis pathway.

Caption: Simplified steroidogenesis pathway in 21-hydroxylase deficiency.

References

- 1. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Stability of 21-Desoxycortisol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and stability of 21-Desoxycortisol-d4, a crucial internal standard for mass spectrometry-based analysis. The information compiled herein is intended to support researchers and professionals in drug development and clinical diagnostics.

Introduction

21-Desoxycortisol (also known as 11β,17α-dihydroxyprogesterone) is a steroid metabolite that serves as a key biomarker for diagnosing congenital adrenal hyperplasia (CAH), an inherited disorder affecting cortisol biosynthesis.[1][2] Its deuterated isotopologue, this compound, is widely used as an internal standard in quantitative analyses by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision. This guide outlines a plausible synthetic pathway, purification methods, and stability considerations for this compound.

Synthesis of this compound

A plausible synthetic route involves a two-step process:

-

Deuteration of a suitable precursor: 17α-hydroxyprogesterone can be deuterated at specific positions.

-

Hydroxylation: Introduction of a hydroxyl group at the 11β-position.

Proposed Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Protocol 1: Deuteration of 17α-Hydroxyprogesterone

This protocol is based on general methods for base-catalyzed deuterium exchange at enolizable positions.

-

Materials:

-

17α-Hydroxyprogesterone

-

Deuterated methanol (MeOD)

-

Sodium deuteroxide (NaOD) in D₂O

-

D₂O

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 17α-hydroxyprogesterone in deuterated methanol (MeOD).

-

Add a solution of sodium deuteroxide (NaOD) in D₂O to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by LC-MS to determine the extent of deuterium incorporation.

-

Upon completion, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with D₂O.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude deuterated 17α-hydroxyprogesterone.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: 11β-Hydroxylation of Deuterated 17α-Hydroxyprogesterone

This step can be achieved either through chemical means, which can be challenging regarding stereoselectivity, or more efficiently through enzymatic conversion.

-

Materials:

-

Deuterated 17α-hydroxyprogesterone

-

Recombinant human 11β-hydroxylase (CYP11B1) expressed in a suitable host system (e.g., E. coli)

-

NADPH

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

-

-

Procedure:

-

Incubate the deuterated 17α-hydroxyprogesterone with the recombinant 11β-hydroxylase in the buffer solution.

-

Add NADPH as a cofactor to initiate the enzymatic reaction.

-

Maintain the reaction at 37°C and monitor its progress by analyzing aliquots with LC-MS.

-

Once the reaction is complete, stop the reaction by adding a quenching solvent like acetonitrile or by heat inactivation.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract and concentrate it to yield crude this compound.

-

Purification

Purification of the final product is critical to ensure high isotopic and chemical purity.

-

Technique: High-Performance Liquid Chromatography (HPLC) is a preferred method for purifying isotope-labeled steroids due to its high resolution and specificity.

-

Stationary Phase: A C18 reversed-phase column is commonly used for steroid separations.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed.

-

Detection: UV detection at a suitable wavelength (e.g., 240 nm) or mass spectrometry can be used to monitor the elution of the product.

Stability of this compound

The stability of deuterated standards is paramount for their reliable use in quantitative assays. While specific stability data for pure this compound is limited, inferences can be drawn from studies on its non-deuterated counterpart and general guidelines for deuterated compounds.

A study on the stability of 21-deoxycortisol in dried blood spots showed that it remained stable for up to one year at room temperature. For deuterated compounds in general, storage at low temperatures is recommended to minimize potential degradation and back-exchange of deuterium atoms.

Recommended Storage Conditions

| Form | Temperature | Atmosphere | Container |

| Solid | -20°C or -80°C | Inert (e.g., Argon) | Tightly sealed, light-resistant vial |

| Solution | -80°C | Inert (e.g., Argon) | Tightly sealed, light-resistant vial |

Stability Testing Protocol

A comprehensive stability testing program should be established to determine the shelf-life of this compound under various conditions.

Caption: Experimental workflow for stability testing of this compound.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

-

Acidic Conditions: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Basic Conditions: Treat a solution with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Conditions: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound or a solution to high temperatures.

-

Photostability: Expose a solution to UV and visible light.

Samples from each condition should be analyzed by LC-MS/MS to identify and characterize any degradation products.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₆D₄O₄ |

| Molecular Weight | 350.49 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥95% |

Table 2: Summary of Stability Data for 21-deoxycortisol (Non-deuterated)

| Storage Condition | Duration | Stability | Reference |

| Room Temperature (in dried blood spot) | 1 year | Stable | [4] |

| 4°C (in dried blood spot) | 1 year | Stable | |

| -20°C (in dried blood spot) | 1 year | Stable | |

| -70°C (in dried blood spot) | 1 year | Stable |

Conclusion

This technical guide provides a framework for the synthesis and stability assessment of this compound. The proposed semi-synthetic route, leveraging enzymatic conversion, offers a promising approach to obtaining this valuable internal standard with high purity. Rigorous stability testing under various conditions is crucial to establish its shelf-life and ensure its reliability in quantitative analytical methods. The protocols and data presented here serve as a valuable resource for researchers and professionals working with this important deuterated steroid.

References

- 1. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 2. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 3. The application of a new highly-sensitive radioimmunoassay for plasma 21-deoxycortisol to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of deuterium-labeled 17-hydroxyprogesterone suitable as an internal standard for isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway of 21-Deoxycortisol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Deoxycortisol (21-DF) is a steroid hormone that serves as a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency.[1][2] In this condition, the impaired activity of the 21-hydroxylase enzyme leads to the accumulation of 17-hydroxyprogesterone (17-OHP), which is then shunted towards an alternative metabolic pathway, resulting in elevated levels of 21-deoxycortisol. The use of deuterated analogs, such as 21-deoxycortisol-d4, is instrumental in metabolic studies to trace the fate of exogenous compounds and to distinguish them from their endogenous counterparts. This technical guide provides a comprehensive overview of the metabolic pathway of 21-deoxycortisol-d4, including its formation, catabolism, and the experimental protocols used for its analysis.

Anabolic Pathway of 21-Deoxycortisol

The primary anabolic pathway for 21-deoxycortisol involves the 11β-hydroxylation of 17α-hydroxyprogesterone (17-OHP) by the enzyme 11β-hydroxylase (CYP11B1).[3][4] While this is a minor pathway in healthy individuals, it becomes significant in patients with 21-hydroxylase deficiency due to the substrate buildup of 17-OHP.

dot

Caption: Anabolic pathway of 21-Deoxycortisol-d4.

Catabolic Pathway of 21-Deoxycortisol-d4

The catabolism of exogenously administered 21-deoxycortisol-d4 follows a series of enzymatic conversions, primarily occurring in the liver. The key steps include the formation of 21-deoxycortisone-d4 and subsequent reduction and hydroxylation reactions.

-

Oxidation to 21-Deoxycortisone-d4: The first step in the catabolism is the conversion of 21-deoxycortisol-d4 to 21-deoxycortisone-d4. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).

-

Reduction and Hydroxylation: Following its formation, 21-deoxycortisone-d4 undergoes further metabolism, primarily through 3α,5β-reduction. This leads to the formation of various metabolites, with a prominent subsequent hydroxylation at the C6 position. The major urinary metabolite is pregnanetriolone, which is the 11-keto form of pregnanetriol.[4]

dot

Caption: Catabolic pathways of 21-Deoxycortisol-d4.

Quantitative Data on 21-Deoxycortisol Metabolism

Table 1: Plasma Concentrations of 21-Deoxycortisol

| Population | Basal Concentration (nmol/L) | Post-ACTH Stimulation (nmol/L) |

| Normal Subjects | 0.03 - 0.63 | 0.865 - 1.50 |

| Heterozygotes for 21-Hydroxylase Deficiency | - | 2.02 - 9.52 |

| Classical CAH Patients | > 144 | - |

| Late-onset CAH Patients | - | > 11.54 |

Source:

Table 2: Urinary Excretion of Pregnanetriolone

| Population | Excretion Rate (µ g/24hr ) |

| Normal Subjects | 18 - 59 |

| Cushing's Syndrome | 35 - 290 |

| Congenital Adrenal Hyperplasia | 250 - 7000 |

Source:

Experimental Protocols

The study of 21-deoxycortisol-d4 metabolism relies on robust experimental protocols for both in vitro and in vivo studies, coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of 21-deoxycortisol-d4 in a controlled in vitro environment.

Objective: To determine the rate of metabolism of 21-deoxycortisol-d4 and identify its primary metabolites when incubated with human liver microsomes.

Materials:

-

21-Deoxycortisol-d4

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a structurally similar deuterated steroid not expected to be formed)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add 21-deoxycortisol-d4 to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the substrate should be optimized based on preliminary experiments.

-

Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) and analyze by LC-MS/MS.

dot

Caption: Experimental workflow for in vitro metabolism.

In Vivo Administration and Sample Analysis

This protocol outlines the general steps for an in vivo study to investigate the metabolism of 21-deoxycortisol-d4 in a research setting. Ethical approval and adherence to regulatory guidelines are mandatory for any human or animal studies.

Objective: To identify and quantify the metabolites of 21-deoxycortisol-d4 in urine and/or plasma following its administration.

Procedure:

-

Subject Recruitment and Baseline Sampling: Recruit subjects according to the study protocol. Collect baseline urine and blood samples before administration of the deuterated compound.

-

Administration of 21-Deoxycortisol-d4: Administer a known dose of 21-deoxycortisol-d4 to the subjects, either orally or intravenously.

-

Timed Sample Collection: Collect urine and/or blood samples at predetermined time points post-administration (e.g., 0-4h, 4-8h, 8-12h, 12-24h for urine; multiple time points for blood).

-

Sample Storage: Process and store samples appropriately (e.g., centrifuge blood to obtain plasma, store all samples at -80°C until analysis).

-

Sample Preparation for LC-MS/MS Analysis:

-

Plasma: Perform protein precipitation or solid-phase extraction (SPE) to remove proteins and interfering substances.

-

Urine: Perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites, followed by SPE for cleanup and concentration.

-

-

LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method to identify and quantify 21-deoxycortisol-d4 and its deuterated metabolites.

dot

Caption: Experimental workflow for in vivo metabolism.

Conclusion

This technical guide has provided a detailed overview of the metabolic pathway of 21-deoxycortisol-d4, a critical tool in steroid metabolism research. Understanding both the anabolic and catabolic routes, supported by robust experimental protocols and sensitive analytical methods, is essential for researchers and drug development professionals. The use of deuterated standards like 21-deoxycortisol-d4 allows for precise tracing of metabolic fates, contributing to a deeper understanding of steroid biochemistry and the pathophysiology of related disorders. Further research is warranted to establish detailed quantitative metabolic profiles of exogenously administered 21-deoxycortisol-d4 to enhance its utility in clinical and research applications.

References

function of 21-Desoxycortisol-d4 in steroid analysis

An In-Depth Technical Guide on the Function of 21-Deoxycortisol-d4 in Steroid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of steroid analysis, particularly in clinical and research settings, the accuracy and reliability of quantitative methods are paramount. Endogenous steroids and their metabolites are crucial biomarkers for a range of physiological and pathological conditions, most notably congenital adrenal hyperplasia (CAH). The precise measurement of these compounds often relies on stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that necessitates the use of appropriate internal standards. This guide focuses on the pivotal role of 21-Deoxycortisol-d4, a deuterated analog of 21-Deoxycortisol, in modern steroid analysis.

21-Deoxycortisol itself is a key intermediate steroid in the glucocorticoid pathway.[1] In individuals with 21-hydroxylase deficiency, the most common form of CAH, the enzymatic block leads to the accumulation of precursor steroids, including 17-hydroxyprogesterone (17-OHP) and its subsequent conversion to 21-Deoxycortisol.[2][3] Consequently, 21-Deoxycortisol has emerged as a highly specific and sensitive biomarker for diagnosing and monitoring this disorder.[4][5] The use of immunoassay techniques for 21-Deoxycortisol measurement can be prone to false-positive results due to cross-reactivity with other steroids. Therefore, the gold standard for its quantification is LC-MS/MS, where a stable isotope-labeled internal standard like 21-Deoxycortisol-d4 is indispensable.

This technical guide provides a comprehensive overview of the function of 21-Deoxycortisol-d4 in steroid analysis, detailing its application as an internal standard, relevant experimental protocols, and the underlying principles of its use in quantitative mass spectrometry.

The Role of 21-Deoxycortisol-d4 as an Internal Standard

Deuterium-labeled compounds are widely used in mass spectrometry as internal standards to improve the accuracy and precision of quantification. 21-Deoxycortisol-d4 serves as an ideal internal standard for the measurement of endogenous 21-Deoxycortisol for several key reasons:

-

Similar Physicochemical Properties: 21-Deoxycortisol-d4 shares nearly identical chemical and physical characteristics with its non-deuterated counterpart. This ensures that it behaves similarly during sample preparation steps such as extraction, derivatization, and chromatographic separation. Any loss of analyte during these procedures will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

-

Co-elution in Chromatography: Due to their similar structures, 21-Deoxycortisol and 21-Deoxycortisol-d4 co-elute during liquid chromatography. This is crucial for minimizing the effects of matrix-induced ion suppression or enhancement in the mass spectrometer's ion source, as both the analyte and the internal standard experience the same matrix effects at the same time.

-

Distinct Mass-to-Charge Ratio (m/z): The primary advantage of using a deuterated internal standard is its different mass. The four deuterium atoms in 21-Deoxycortisol-d4 give it a mass that is four Daltons higher than endogenous 21-Deoxycortisol. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.

Experimental Protocols

The following sections outline a typical workflow for the analysis of 21-Deoxycortisol in biological samples using 21-Deoxycortisol-d4 as an internal standard.

Sample Preparation

The goal of sample preparation is to extract the steroids from the biological matrix (e.g., plasma, serum) and remove interfering substances.

1. Internal Standard Spiking: A known amount of 21-Deoxycortisol-d4 solution is added to the biological sample at the beginning of the preparation process. This is a critical step to ensure that any subsequent analyte loss is accounted for.

2. Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed methods.

-

LLE: A mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v) has been shown to be an effective solvent for extracting 21-Deoxycortisol and other corticosteroids from plasma.

-

SPE: Isolute SLE+ cartridges can also be used for sample cleanup and extraction.

3. Evaporation and Reconstitution: The organic extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

1. Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column, such as an Atlantis dC18, is often used for separation. The mobile phase typically consists of an aqueous component (e.g., 20.0 mM ammonium acetate) and an organic component (e.g., acetonitrile).

2. Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of these steroids. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Quantitative Data

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of 21-Deoxycortisol using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 21-Deoxycortisol | 347.17 | 311.12 | 20 |

| 17-Hydroxyprogesterone | 331.17 | 96.97 | 20 |

| Cortisol | 363.11 | 121.00 | 20 |

| Cortisone | 361.18 | 163.11 | 20 |

| Cortisol-d4 (IS) | 367.19 | 121.24 | 20 |

Data sourced from a study that used Cortisol-d4 as an internal standard for a panel including 21-Deoxycortisol.Note: While this specific study used Cortisol-d4, the principle and MRM transitions for 21-Deoxycortisol are representative. A dedicated 21-Deoxycortisol-d4 or d8 internal standard would have a different precursor ion m/z.

Table 2: Method Validation Parameters

| Parameter | 21-Deoxycortisol | 17-Hydroxyprogesterone | Cortisol | Cortisone |

| Linearity Range (ng/mL) | 0.25–50 | 0.5–100 | 2–400 | 1–200 |

| Mean Extraction Recovery (%) | 83–96 | 83–96 | 83–96 | 83–96 |

| Within-day CV (%) | < 13.6 | < 13.6 | < 13.6 | < 13.6 |

| Between-day CV (%) | < 13.6 | < 13.6 | < 13.6 | < 13.6 |

| Bias (%) | -9.2 to 12 | -9.2 to 12 | -9.2 to 12 | -9.2 to 12 |

Data represents a typical validated UHPLC-MS/MS assay for multiple corticosteroids.

Visualizations

Steroidogenesis Pathway in 21-Hydroxylase Deficiency

Caption: Steroidogenesis pathway highlighting the shunt to 21-Deoxycortisol in 21-hydroxylase deficiency.

Analytical Workflow for Steroid Profiling

Caption: A typical analytical workflow for steroid quantification using LC-MS/MS.

Conclusion

21-Deoxycortisol-d4 is a critical tool in the field of steroid analysis, enabling the accurate and precise quantification of its endogenous counterpart, a key biomarker for congenital adrenal hyperplasia due to 21-hydroxylase deficiency. Its use as an internal standard in LC-MS/MS methods corrects for analytical variability, ensuring reliable results for clinical diagnosis, monitoring, and research. The methodologies outlined in this guide provide a framework for the implementation of robust and sensitive steroid profiling assays. As the demand for comprehensive steroid analysis grows, the role of high-quality, isotopically labeled internal standards like 21-Deoxycortisol-d4 will continue to be of utmost importance.

References

- 1. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [21-deoxycortisol. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 21-Desoxycortisol-d4 in Advancing Congenital Adrenal Hyperplasia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency (21-OHD), which leads to impaired cortisol and aldosterone synthesis and an overproduction of androgens.[1][2] Historically, 17-hydroxyprogesterone (17OHP) has been the primary biomarker for diagnosing and monitoring CAH. However, its utility is hampered by a lack of specificity, particularly in newborn screening where high false-positive rates are common.[3][4] This has led to the emergence of 21-deoxycortisol (21-DOF) as a more specific and reliable biomarker for 21-OHD. The use of stable isotope-labeled internal standards, such as 21-Desoxycortisol-d4, is crucial for the accurate quantification of 21-DOF by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique. This technical guide provides an in-depth overview of the role of this compound in CAH research, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.

Introduction to Congenital Adrenal Hyperplasia and the Significance of 21-Deoxycortisol

Congenital Adrenal Hyperplasia arises from mutations in genes encoding enzymes essential for adrenal steroid hormone production.[1] The deficiency of the 21-hydroxylase enzyme (CYP21A2) disrupts the conversion of 17OHP to 11-deoxycortisol, a precursor to cortisol. This blockage leads to a cascade of physiological consequences:

-

Decreased Cortisol Production: The inability to synthesize cortisol leads to a loss of negative feedback on the pituitary gland, resulting in excessive secretion of adrenocorticotropic hormone (ACTH).

-

Adrenal Hyperplasia: Chronic overstimulation by ACTH causes the adrenal glands to enlarge.

-

Androgen Excess: The accumulated precursors, primarily 17OHP, are shunted into the androgen synthesis pathway, leading to elevated levels of androgens and subsequent virilization in females.

The traditional biomarker, 17OHP, suffers from specificity issues as it can be elevated in other forms of CAH, and in premature infants and stressed newborns, leading to a high rate of false positives in screening programs.

21-Deoxycortisol as a Superior Biomarker:

21-Deoxycortisol is formed from the 11β-hydroxylation of the excess 17OHP by the enzyme 11β-hydroxylase. Its production is almost exclusively elevated in 21-hydroxylase deficiency, making it a highly specific marker for this condition. Unlike 17OHP, 21-DOF is not significantly produced by the gonads, further enhancing its specificity as an adrenal-derived biomarker. The use of 21-DOF in conjunction with, or as a replacement for, 17OHP can significantly reduce false-positive rates in CAH diagnosis and improve the accuracy of monitoring treatment efficacy.

The Adrenal Steroidogenesis Pathway in 21-Hydroxylase Deficiency

The adrenal cortex synthesizes mineralocorticoids, glucocorticoids, and androgens from a common precursor, cholesterol. In 21-hydroxylase deficiency, the steroidogenic pathway is significantly altered. The following diagram illustrates the classical pathway and the consequences of the 21-hydroxylase enzyme block.

Caption: Adrenal steroidogenesis pathway highlighting the 21-hydroxylase block.

Quantitative Analysis of 21-Deoxycortisol using LC-MS/MS with a Deuterated Internal Standard

The accurate quantification of 21-Deoxycortisol is paramount for its clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Quantification of 21-Deoxycortisol in Serum

This protocol provides a generalized methodology for the analysis of 21-Deoxycortisol in human serum.

3.1.1. Materials and Reagents:

-

21-Deoxycortisol certified reference standard

-

This compound internal standard (IS)

-

LC-MS/MS grade methanol, acetonitrile, water, and formic acid

-

Dichloromethane and tert-butyl methyl ether for extraction

-

Human serum (calibrators, quality controls, and unknown samples)

-

Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges (optional)

3.1.2. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of serum sample, calibrator, or quality control, add 25 µL of the internal standard working solution (containing this compound).

-

Vortex mix for 10 seconds.

-

Add 1 mL of a mixture of dichloromethane and tert-butyl methyl ether (1:2, v/v).

-

Vortex for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Waters CSH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used to achieve separation from isobaric interferences.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate the analytes of interest. For example, starting at 40% B and increasing to 90% B over several minutes.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive mode electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI) is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 21-Deoxycortisol and this compound are monitored.

-

Data Presentation: Assay Validation and Clinical Data

The following tables summarize typical quantitative data for a validated LC-MS/MS assay for 21-Deoxycortisol and its concentrations in different patient populations.

Table 1: LC-MS/MS Assay Validation Parameters for 21-Deoxycortisol

| Parameter | Typical Value | Reference |

| Linearity Range | 0.25 - 100 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | |

| Intra-assay Precision (%CV) | < 10% | |

| Inter-assay Precision (%CV) | < 15% | |

| Accuracy (%Bias) | -9.2% to 12% | |

| Mean Extraction Recovery | 83% - 96% |

Table 2: Serum 21-Deoxycortisol Concentrations in Different Patient Groups

| Patient Group | N | Median Basal 21-DOF (nmol/L) | Median Post-ACTH 21-DOF (nmol/L) | Reference |

| Classic CAH | 29 | 67.5 | 94.6 | |

| Non-Classic CAH (NCCAH) | 5 | Not reported | 26.4 | |

| Controls | 11 | <0.7 (Undetectable) | <0.7 (Undetectable) |

Experimental and Diagnostic Workflows

The following diagrams illustrate the typical experimental workflow for steroid analysis in CAH research and the diagnostic workflow for CAH.

Caption: A typical experimental workflow for CAH steroid analysis.

Caption: A streamlined diagnostic workflow for CAH.

Conclusion

The transition from 17-hydroxyprogesterone to 21-deoxycortisol as the primary biomarker for 21-hydroxylase deficiency represents a significant advancement in the diagnosis and management of congenital adrenal hyperplasia. The high specificity of 21-deoxycortisol minimizes the emotional and financial burden of false-positive results from newborn screening. The accurate and precise quantification of this biomarker is critically dependent on robust analytical methodologies, primarily LC-MS/MS, where the use of a stable isotope-labeled internal standard like this compound is indispensable. This technical guide has provided a comprehensive overview of the rationale, experimental procedures, and clinical data supporting the pivotal role of this compound in CAH research and diagnostics. Continued research and the broader adoption of 21-deoxycortisol testing will further refine the care of individuals with this complex genetic disorder.

References

- 1. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

physicochemical properties of deuterated steroids

. ## An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Steroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a valuable tool in drug development. This guide delves into the core , providing a comprehensive resource for researchers, scientists, and professionals in drug development. Deuteration can significantly alter a molecule's metabolic fate, a phenomenon primarily driven by the kinetic isotope effect (KIE), without drastically changing its fundamental shape or biological targets. Understanding these subtle yet impactful modifications is crucial for designing safer and more effective steroid-based therapeutics.

Core Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium, while seemingly minor, imparts measurable changes to the physicochemical characteristics of steroid molecules. These alterations stem from the greater mass of deuterium, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

Quantitative Data Summary

The following tables summarize the known quantitative differences in physicochemical properties between select deuterated steroids and their non-deuterated counterparts. It is important to note that comprehensive comparative data for a wide range of deuterated steroids is still an area of active research.

| Property | Flurbiprofen | Flurbiprofen-d8 | Change | Reference |

| Melting Point (°C) | 114.5 | 111.5 | -3.0 | [1] |

| Heat of Fusion (J/g) | 105.7 | 98.6 | -7.1 | [1] |

| Aqueous Solubility (µg/mL) | 7.7 | 15.6 | +102.6% | [1] |

| Property | Cortisol | Cortisol-d4 | Change | Reference |

| Melting Point (°C) | 217-220 | 211-214 | -3 to -6 | [2] |

| Property | Testosterone | Testosterone-d3 | Change | Reference |

| logP | 3.32 | 3.3 | -0.02 | [3] |

The Kinetic Isotope Effect (KIE) in Steroid Metabolism

The most significant consequence of deuteration in a pharmacological context is the kinetic isotope effect. The stronger C-D bond is more difficult for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, to cleave. This can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure, and a more favorable side-effect profile.

Quantitative Impact on Metabolism

| Steroid/Drug | Deuterated Analog | Enzyme | KIE (kH/kD) | Effect | Reference |

| Testosterone | 6β-²H-Testosterone | CYP3A4 | ~2-3 | Slower 6β-hydroxylation | |

| Enzalutamide | d3-Enzalutamide | Rat Liver Microsomes | ~2 | 49.7% lower intrinsic clearance | |

| Enzalutamide | d3-Enzalutamide | Human Liver Microsomes | ~2 | 72.9% lower intrinsic clearance |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of deuterated steroids. Below are protocols for key experiments.

Determination of Melting Point

Method: Capillary Melting Point Method

Protocol:

-

Sample Preparation: A small amount of the dry, powdered steroid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting range.

Determination of Aqueous Solubility

Method: Shake-Flask Method

Protocol:

-

Equilibration: An excess amount of the steroid is added to a known volume of purified water in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the steroid in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (logP/logD)

Method: HPLC-based determination of the partition coefficient (logP) or distribution coefficient (logD).

Protocol:

-

System Preparation: A reversed-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. For logD determination, the aqueous phase is buffered to a specific pH (e.g., 7.4).

-

Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention factors (k) against their known logP values.

-

Sample Analysis: The deuterated steroid and its non-deuterated counterpart are injected into the HPLC system under the same conditions.

-

Calculation: The retention times are used to calculate the retention factor (k) for each compound. The logP or logD value is then determined from the calibration curve.

In Vitro Metabolic Stability Assay

Method: Liver Microsomal Stability Assay

Protocol:

-

Incubation Mixture: The deuterated steroid is incubated with liver microsomes (human, rat, etc.) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Determination of Receptor Binding Affinity

Method: Competitive Radioligand Binding Assay

Protocol:

-

Preparation: A source of the target receptor (e.g., cell lysates or purified receptor) is prepared.

-

Competition Reaction: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the deuterated or non-deuterated steroid).

-

Equilibration and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand (e.g., by filtration).

-

Quantification: The amount of radioactivity in the receptor-bound fraction is measured.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Glucocorticoid receptor signaling pathway.

References

- 1. Progesterone CAS#: 57-83-0 [m.chemicalbook.com]

- 2. ヒドロコルチゾン-9,11,12,12-d4 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dual effect of dexamethasone on CYP3A4 gene expression in human hepatocytes. Sequential role of glucocorticoid receptor and pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to 21-Desoxycortisol-d4 as a Biomarker for 21-Hydroxylase Deficiency

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 21-desoxycortisol and its deuterated analog, 21-desoxycortisol-d4, in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency. This document provides a comprehensive overview of the underlying biochemistry, analytical methodologies, and clinical applications, presenting a valuable resource for professionals in endocrine research and drug development.

Introduction: The Significance of 21-Desoxycortisol in 21-Hydroxylase Deficiency

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol biosynthesis. The most common form, accounting for over 95% of cases, is 21-hydroxylase deficiency, caused by mutations in the CYP21A2 gene. This enzymatic defect disrupts the conversion of 17-hydroxyprogesterone (17OHP) to 11-deoxycortisol and progesterone to deoxycorticosterone, leading to decreased cortisol and aldosterone production. The reduction in cortisol disrupts the negative feedback loop to the pituitary, resulting in increased adrenocorticotropic hormone (ACTH) secretion and subsequent adrenal hyperplasia. This, in turn, leads to the overproduction of adrenal androgens and steroid precursors, including 17OHP.[1][2]

While 17OHP has historically been the primary biomarker for CAH diagnosis and newborn screening, it suffers from a lack of specificity. Elevated 17OHP levels can be observed in premature infants, stressed newborns, and in other forms of CAH, leading to a high false-positive rate in screening programs.[3][4]

21-desoxycortisol (21-DOF), also known as 11β,17α-dihydroxyprogesterone, has emerged as a more specific and reliable biomarker for 21-hydroxylase deficiency.[5] In individuals with this condition, the accumulation of 17OHP leads to its alternative metabolism by the enzyme 11β-hydroxylase (CYP11B1), resulting in the formation of 21-DOF. Crucially, 21-DOF is not significantly elevated in other conditions that cause high 17OHP levels, making it a highly specific marker for 21-hydroxylase deficiency. Its use, particularly in second-tier newborn screening and in the differential diagnosis of hyperandrogenic disorders, significantly improves diagnostic accuracy.

Signaling Pathway in 21-Hydroxylase Deficiency

The deficiency of the 21-hydroxylase enzyme fundamentally alters the steroidogenesis pathway within the adrenal cortex. The following diagram illustrates the normal pathway and the diversions that occur in 21-hydroxylase deficiency, leading to the production of 21-desoxycortisol.

Quantitative Data Presentation

The concentration of 21-desoxycortisol is a key differentiator between individuals with 21-hydroxylase deficiency, heterozygous carriers, and unaffected individuals. The following tables summarize representative quantitative data from various studies, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Basal 21-Desoxycortisol Concentrations in Serum/Plasma

| Patient Group | n | Median/Mean Concentration (nmol/L) | Range (nmol/L) | Citation(s) |

| Newborns (Dried Blood Spot) | ||||

| Unaffected | 851 | Undetectable to low | < 0.85 ng/mL | |

| Classic CAH | 55 | Significantly elevated | > 0.85 ng/mL | |

| Children and Adults (Serum/Plasma) | ||||

| Controls/Unaffected | 11 | < 0.19 | Undetectable | |

| Heterozygous Carriers | 10 | Undetectable (basal) | - | |

| Non-Classic CAH (NCCAH) | 7 | > 0.31 | - | |

| Classic CAH | 29 | 5.32 | High | |

| Classic 21OHD | 21 | 32.6 (1130 ng/dL) | 9.3 - 183.6 (322 - 6355 ng/dL) |

*Note: ng/mL can be converted to nmol/L by dividing by the molecular weight of 21-desoxycortisol (~346.47 g/mol ) and multiplying by 1000. For simplicity, the reported units are maintained.

Table 2: ACTH-Stimulated 21-Desoxycortisol Concentrations in Serum/Plasma

| Patient Group | n | Peak/Stimulated Concentration (nmol/L) | Fold Increase (Median) | Citation(s) |

| Heterozygous Carriers | - | 2.02 - 9.52 | - | |

| Non-Classic CAH (NCCAH) | 31 | 4.04 - 47 ng/mL | - | |

| NCCAH | 7 | > 13.3 | - | |

| General (ACTH stimulation) | 148 | Variable | 14-fold |

Experimental Protocols

ACTH Stimulation Test

The ACTH stimulation test is the gold standard for diagnosing non-classic CAH and identifying heterozygous carriers.

Protocol:

-

Baseline Sample: A blood sample is drawn in the morning (typically between 8:00 and 9:00 AM) to measure basal levels of 17OHP, 21-desoxycortisol, and cortisol.

-

ACTH Administration: A synthetic ACTH analogue, such as cosyntropin (250 µg), is administered intravenously or intramuscularly.

-

Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after ACTH administration.

-

Analysis: The concentrations of 17OHP, 21-desoxycortisol, and cortisol in all samples are measured, typically by LC-MS/MS.

Quantification of 21-Desoxycortisol by LC-MS/MS

The use of this compound as an internal standard is crucial for accurate quantification by LC-MS/MS, as it corrects for variations in sample preparation and instrument response.

4.2.1. Sample Preparation (Serum/Plasma)

-

Aliquoting: Aliquot 100-200 µL of patient serum or plasma into a clean tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like methanol) to each sample, calibrator, and quality control.

-

Protein Precipitation/Liquid-Liquid Extraction:

-

Add a protein precipitating solvent such as acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.

-

Alternatively, perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

-

-

Evaporation: Transfer the supernatant or organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 50% methanol in water, for injection into the LC-MS/MS system.

4.2.2. Sample Preparation (Dried Blood Spot - DBS)

-

Punching: Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.

-

Extraction: Add an extraction solution containing the this compound internal standard (e.g., methanol/water mixture).

-

Incubation: Incubate the plate with shaking to facilitate the extraction of steroids.

-

Supernatant Transfer: Transfer the supernatant to a new plate.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

4.2.3. LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate, is employed to separate the steroids.

-

Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for 21-desoxycortisol and its deuterated internal standard.

-

21-Desoxycortisol: A common transition is m/z 347.2 -> 311.2.

-

This compound: The transition will be shifted by 4 Da (e.g., m/z 351.2 -> 315.2), depending on the positions of the deuterium atoms.

-

-

4.2.4. Synthesis of this compound

-

Reductive deuteration: Using a deuterium source like sodium borodeuteride (NaBD4) to reduce a carbonyl group.

-

Hydrogen-deuterium exchange: Using a deuterated solvent (e.g., D2O or CH3OD) in the presence of a catalyst to replace exchangeable protons with deuterium.

For routine clinical and research applications, it is recommended to procure this compound from a reputable commercial supplier of stable isotope-labeled compounds.

Mandatory Visualizations

Diagnostic Workflow for 21-Hydroxylase Deficiency

The following diagram outlines the typical workflow for diagnosing 21-hydroxylase deficiency, incorporating 21-desoxycortisol as a key biomarker.

Logical Relationship in Second-Tier Newborn Screening

This diagram illustrates the logical flow of a second-tier newborn screening protocol for CAH.

Conclusion

21-desoxycortisol has proven to be a superior biomarker to 17OHP for the diagnosis and screening of 21-hydroxylase deficiency due to its high specificity. The use of LC-MS/MS with a deuterated internal standard, this compound, allows for accurate and reliable quantification, significantly reducing the false-positive rates in newborn screening and providing a definitive diagnosis in clinically challenging cases. This technical guide provides researchers, scientists, and drug development professionals with the essential information to understand and implement the use of this critical biomarker in their work. The continued adoption of 21-desoxycortisol in clinical and research settings will undoubtedly lead to improved outcomes for individuals with Congenital Adrenal Hyperplasia.

References

- 1. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wisconsin’s Screening Algorithm for the Identification of Newborns with Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol | Semantic Scholar [semanticscholar.org]

- 4. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 5. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis using 21-Desoxycortisol-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of steroids in biological matrices is crucial for diagnosing and managing various endocrine disorders, including Congenital Adrenal Hyperplasia (CAH). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2][3] The use of stable isotope-labeled internal standards is fundamental to achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[4] 21-desoxycortisol-d4 is an ideal internal standard for the quantification of 21-desoxycortisol (21-deoxycortisol), a key biomarker for 21-hydroxylase deficiency, the most common cause of CAH.[2] These application notes provide a detailed protocol for the extraction and quantification of 21-desoxycortisol in human serum using this compound as an internal standard.

Principle

This method employs liquid-liquid extraction (LLE) to isolate steroids from human serum, followed by chromatographic separation using ultra-high-performance liquid chromatography (UHPLC) and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This compound is added to the serum sample at the beginning of the workflow to mimic the behavior of the endogenous analyte, ensuring accurate correction for any losses during sample processing and ionization suppression in the mass spectrometer.

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of 21-desoxycortisol using LC-MS/MS with this compound as an internal standard.

References

Application Note: High-Throughput Analysis of 21-Desoxycortisol Using 21-Desoxycortisol-d4 Internal Standard by UHPLC-MS/MS

Abstract

This application note describes a robust and sensitive UHPLC-MS/MS method for the quantitative analysis of 21-Desoxycortisol in human serum. The use of a stable isotope-labeled internal standard, 21-Desoxycortisol-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is particularly relevant for clinical research and drug development, especially in the context of congenital adrenal hyperplasia (CAH), where 21-Desoxycortisol is a critical biomarker.

Introduction

21-Desoxycortisol is a steroid intermediate that accumulates in individuals with 21-hydroxylase deficiency, a common cause of congenital adrenal hyperplasia (CAH).[1][2] Its accurate measurement is crucial for the diagnosis and management of this condition.[1][3][4] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays. The incorporation of a deuterated internal standard, such as this compound, is essential for reliable quantification, as it mimics the analyte's behavior during extraction and ionization. This note provides a detailed protocol for a UHPLC-MS/MS assay for 21-Desoxycortisol, validated for use in a clinical research setting.

Experimental

Materials and Reagents

-

21-Desoxycortisol and this compound standards (Sigma-Aldrich or equivalent)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Human serum (steroid-free for calibration standards)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate, dichloromethane)

Instrumentation

-

UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

-

Tandem mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)

-

Analytical column: C18 or PFP column (e.g., 100 mm x 2.1 mm, <2 µm particle size)

Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Prepare stock solutions of 21-Desoxycortisol and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution of the internal standard (IS), this compound, by diluting the stock solution in 50% methanol to the desired concentration.

-

Prepare calibration standards by spiking appropriate volumes of the 21-Desoxycortisol stock solution into steroid-free serum to achieve a concentration range (e.g., 0.1 to 100 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of serum sample, calibrator, or QC, add 50 µL of the this compound internal standard working solution.

-

Add 750 µL of acetonitrile (containing the internal standard) for protein precipitation.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of ethyl acetate and 300 µL of deionized water for liquid-liquid extraction.

-

Vortex for 5 minutes and centrifuge to separate the layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50% methanol.

3. UHPLC-MS/MS Analysis

-

UHPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

21-Desoxycortisol: Q1 347.2 -> Q3 105.1

-

This compound: Q1 351.2 -> Q3 105.1 (hypothetical, based on a 4-deuterium label, actual transition may vary)

-

-

Collision Energy and other parameters: Optimize for the specific instrument.

-

Data Presentation

Table 1: UHPLC-MS/MS Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.36 nmol/L |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy/Recovery | 85-115% |

Table 2: Example MRM Transitions for Steroid Panel Including 21-Desoxycortisol

| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (V) | Internal Standard |

| Cortisol | 363.2 | 121.0 | 26 | Cortisol-d4 |

| 17-OH Progesterone | 331.2 | 97.0 | 26 | 17-OH Progesterone-d8 |

| 21-Desoxycortisol | 347.1 | 105.1 | 27 | 21-Desoxycortisol-d8 |

| Androstenedione | 287.1 | 97.0 | 22 | Androstenedione-d7 |

| Testosterone | 289.2 | 97.0 | 20 | Testosterone-d3 |

Note: The specific deuterated internal standard for 21-Desoxycortisol found in the literature was d8. The principles of use are identical for d4.

Visualizations

Caption: Steroidogenesis pathway highlighting the impact of 21-Hydroxylase deficiency.

References

- 1. synnovis.co.uk [synnovis.co.uk]

- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [21-deoxycortisol. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of 21-Deoxycortisol-d4 in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 21-Deoxycortisol-d4 (a deuterated internal standard for 21-Deoxycortisol) in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by analysis using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method is suitable for clinical research and drug development applications requiring accurate measurement of 21-Deoxycortisol.

Introduction

21-Deoxycortisol (21-DF) is a steroid metabolite that serves as a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency.[1][2] Its accurate measurement in plasma is essential for both clinical research and therapeutic monitoring. The use of a stable isotope-labeled internal standard, such as 21-Deoxycortisol-d4, is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision. This document provides a detailed protocol for the extraction and analysis of 21-Deoxycortisol-d4 from human plasma.

Experimental

Materials and Reagents

-

21-Deoxycortisol and 21-Deoxycortisol-d8 (as a surrogate for d4) (PM Separations)[3]

-

Dichloromethane (HPLC grade)

-

Tert-butylmethyl ether (HPLC grade)

-

Methanol (HPLC grade) (Fisher Scientific)

-

Acetonitrile (HPLC grade) (Fisher Scientific)

-

Ammonium Acetate (Fisher Scientific)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water (Milli-Q or equivalent)

-

Human plasma (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Equipment

-

UHPLC-MS/MS system (e.g., Waters Xevo-TQD with Acquity UPLC H-Class)

-

Analytical balance

-

Vortex mixer

-

Microcentrifuge

-

Nitrogen evaporator

Chromatographic Conditions

A reverse-phase C18 column is commonly used for the separation of steroids.

| Parameter | Value |

| Column | Atlantis dC18 (2.1 x 100 mm, 3 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 50:50 (A:B) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 10 µL |

| Run Time | 5 minutes |

Mass Spectrometry Conditions

Detection is performed using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 1.50 kV |

| Cone Voltage | 35 V |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 21-Deoxycortisol | 347.17 | 311.12 | 20 |

| Cortisol-d4 (IS) | 367.19 | 121.24 | 20 |

(Note: The MRM transition for 21-Deoxycortisol-d4 would be slightly different from the non-deuterated form and should be optimized accordingly. As a reference, 21-Deoxycortisol-d8 has been used as an internal standard.)

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Prepare stock solutions of 21-Deoxycortisol and the internal standard (e.g., Cortisol-d4 or 21-Deoxycortisol-d8) in methanol at a concentration of 1.0 µg/mL.

-

Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with methanol.

-

Spike appropriate amounts of the working solutions into drug-free human plasma to create a calibration curve (e.g., 0.25–50 ng/mL for 21-Deoxycortisol) and QC samples at low, medium, and high concentrations.

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 300 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., 100 ng/mL Cortisol-d4) to each tube.

-

Vortex briefly to mix.

-

Add 900 µL of the extraction solvent mixture (dichloromethane:tert-butylmethyl ether, 1:2 v/v).

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 75 µL of the mobile phase (50:50 acetonitrile:20 mM ammonium acetate).

-

Vortex to mix and then centrifuge at 8,400 rpm.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical performance characteristics for the analysis of 21-Deoxycortisol in human plasma using a similar LLE-LC-MS/MS method.

| Parameter | 21-Deoxycortisol | Reference |

| Linearity Range | 0.25–50 ng/mL | |

| Mean Extraction Recovery | 84%–97% | |

| Intra-day Precision (CV%) | < 13.6% | |

| Inter-day Precision (CV%) | < 13.6% | |

| Bias (%) | -9.2% to 12% | |

| Ion Suppression | ≤ 8.6% |

Visualization of Experimental Workflow

Caption: Workflow for 21-Deoxycortisol-d4 plasma sample preparation and analysis.

Conclusion

The described liquid-liquid extraction protocol, coupled with UHPLC-MS/MS analysis, provides a reliable and high-throughput method for the quantification of 21-Deoxycortisol-d4 in human plasma. The procedure is straightforward, demonstrates good recovery and precision, and is suitable for research applications requiring accurate steroid hormone measurement.

References

- 1. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction of 21-Deoxycortisol for Research and Clinical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase extraction (SPE) of 21-Deoxycortisol from human plasma and serum. 21-Deoxycortisol is a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2][3] Accurate quantification of this steroid is essential for clinical diagnostics and research. This application note outlines two common SPE methodologies, reversed-phase and hydrophilic-lipophilic balanced (HLB) extraction, providing detailed steps from sample pre-treatment to final extract reconstitution for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

21-Deoxycortisol is a steroid intermediate in the glucocorticoid synthesis pathway. In the presence of 21-hydroxylase deficiency, the precursor 17-hydroxyprogesterone (17-OHP) is alternatively metabolized by 11-hydroxylase to form 21-Deoxycortisol.[1] Consequently, elevated levels of 21-Deoxycortisol serve as a sensitive and specific marker for this condition.[3] Solid-phase extraction is a robust and widely used technique for sample preparation, offering cleaner extracts, higher analyte concentration, and reduced solvent consumption compared to traditional liquid-liquid extraction methods. This protocol details the necessary steps to achieve high recovery and reproducible results for the analysis of 21-Deoxycortisol in biological matrices.

Steroidogenesis Pathway in 21-Hydroxylase Deficiency

The following diagram illustrates the simplified steroid biosynthesis pathway, highlighting the accumulation of 21-Deoxycortisol in 21-hydroxylase deficiency.

Caption: Simplified steroidogenesis pathway in 21-hydroxylase deficiency.

Experimental Protocols

This section details two common SPE protocols for the extraction of 21-Deoxycortisol from serum or plasma.

Protocol 1: Reversed-Phase SPE (C18)

This protocol is a widely used method for the extraction of nonpolar to moderately polar compounds like steroids.

Materials:

-

C18 SPE Cartridges

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Hexane (optional wash solvent)

-

Dichloromethane (elution solvent)

-

Internal Standard (e.g., deuterated 21-Deoxycortisol)

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Sample Pre-treatment:

-

To 300 µL of plasma or serum, add the internal standard.

-

Add a protein precipitation agent, such as 1:1 zinc sulfate (2%) or 3 parts acetonitrile.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

SPE Cartridge Conditioning:

-

Pass 1 mL of methanol through the C18 cartridge.

-

Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 20-30% methanol in water to remove polar interferences.

-

An optional wash with 1 mL of hexane can be performed to remove nonpolar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute 21-Deoxycortisol from the cartridge with 1-2 mL of a suitable solvent. Common elution solvents include methylene chloride or a mixture of acetonitrile and methanol (e.g., 80:20 v/v).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100-150 µL of a mobile phase-compatible solvent, such as 50% methanol in water.

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE